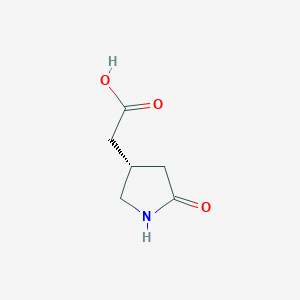

(3S)-5-Oxo-3-pyrrolidineacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3S)-5-oxopyrrolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTYYHBGRGVBPG-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3s 5 Oxo 3 Pyrrolidineacetic Acid and Its Stereoisomers

Asymmetric Synthetic Routes and Diastereoselective Approaches

The creation of specific stereoisomers of 5-oxo-3-pyrrolidineacetic acid relies heavily on asymmetric synthesis, a method that preferentially creates one enantiomer or diastereomer over others. chiralpedia.com This is often achieved through the use of chiral auxiliaries or catalysts that introduce a "chiral bias" to the reaction. nih.govwikipedia.org

Diastereoselective Addition-Cyclization Reactions in Pyrrolidineacetic Acid Synthesis

A key strategy in the synthesis of the pyrrolidine (B122466) ring is the diastereoselective addition-cyclization reaction. This approach often involves a Michael addition followed by an intramolecular cyclization to form the lactam ring. thieme-connect.comchemrxiv.org The stereoselectivity of this process is crucial for establishing the desired configuration at the chiral centers of the molecule.

One documented method involves the reaction between itaconic acid and a chiral amine. researchgate.net The addition of the amine to the double bond of itaconic acid, followed by cyclization, leads to the formation of a substituted pyrrolidinone. The stereochemical outcome of this reaction can be influenced by the chirality of the amine used, resulting in a diastereomeric mixture of products that can then be separated.

Utilization of Chiral Auxiliaries in Enantiopure Lactam Formation

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. This strategy has been effectively applied to the synthesis of enantiopure lactams like (3S)-5-Oxo-3-pyrrolidineacetic acid.

(R)-1-phenylethylamine is a widely used chiral auxiliary in asymmetric synthesis. nih.gov In the context of producing this compound, it can be reacted with a prochiral starting material, such as itaconic acid, to induce the formation of a specific diastereomer. researchgate.net The addition-cyclization reaction between (R)-1-phenylethylamine and itaconic acid yields a mixture of diastereomeric N-(1-phenylethyl)-5-oxo-3-pyrrolidineacetic acids. researchgate.net The inherent chirality of the phenylethylamine group directs the formation of one diastereomer over the other. The resulting diastereomers can then be separated, and subsequent removal of the chiral auxiliary affords the desired enantiopure 5-oxo-3-pyrrolidineacetic acid.

A study detailed the synthesis of methyl (3S)-1-[(R)-1-phenylethyl]-5-oxo-3-pyrrolidinecarboxylate and its (3R) diastereomer through the addition-cyclization of (R)-1-phenylethylamine and itaconic acid. researchgate.net The resulting diastereomers were separable by chromatography. researchgate.net

A notable advancement in the synthesis of chiral lactams involves the use of O-(α-phenylethyl)hydroxylamine as a "chiral ammonia (B1221849) equivalent". thieme-connect.comenamine.netresearchgate.net This approach provides a practical route to 5-oxopyrrolidine-3-carboxylic acids. thieme-connect.comresearchgate.netenamine.netresearchgate.net The synthesis utilizes a one-pot Michael reaction followed by cyclization of itaconic acid with enantiopure O-(α-phenylethyl)hydroxylamine. researchgate.netenamine.netresearchgate.net

The key advantage of this method is that the chiral auxiliary, O-(α-phenylethyl)hydroxylamine, not only facilitates the separation of the resulting diastereomeric lactam products but can also be easily cleaved by catalytic hydrogenolysis to yield the final enantiopure product. thieme-connect.comresearchgate.netenamine.netresearchgate.net This strategy has been shown to be effective for producing both enantiomers of the desired carboxylic acid after chromatographic separation and subsequent removal of the auxiliary. thieme-connect.com

Resolution Techniques for Enantiomeric Separation

When a reaction produces a mixture of enantiomers or diastereomers, resolution techniques are employed to separate them. For the synthesis of this compound, chromatographic resolution of diastereomeric intermediates is a common and effective method.

Chromatographic Resolution of Diastereomeric Intermediates

When a chiral auxiliary is used in the synthesis, the resulting products are diastereomers, which have different physical properties and can therefore be separated by standard laboratory techniques like column chromatography. rsc.org High-performance liquid chromatography (HPLC) is a particularly powerful tool for separating diastereomers with high resolution. nih.gov

In the synthesis of this compound using (R)-1-phenylethylamine, the resulting diastereomeric mixture of methyl (3S)-1-[(R)-1-phenylethyl]-5-oxo-3-pyrrolidinecarboxylate and its (3R) counterpart can be effectively separated using chromatographic methods. researchgate.net This separation is a critical step in obtaining the enantiomerically pure final product. The efficiency of the separation depends on the differences in the physical properties of the diastereomers, such as their polarity and interaction with the stationary phase of the chromatography column.

Enzymatic Hydrolysis for Enantioselective Access to Pyrrolidinecarboxylic Acids

Enzymatic hydrolysis represents a powerful and highly selective method for obtaining enantiomerically pure compounds, including pyrrolidinecarboxylic acids. This biocatalytic approach leverages the inherent stereoselectivity of enzymes, most commonly lipases and proteases, to resolve racemic mixtures of esters. The principle lies in the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer in a racemic ester mixture, leaving the other enantiomer unreacted. This kinetic resolution allows for the separation of the resulting acid and the unreacted ester, both in high enantiomeric purity.

Lipases, in particular, have been extensively used for the resolution of cyclic β-amino carboxylic esters through hydrolysis. mdpi.com For instance, lipase (B570770) from Pseudomonas cepacia (lipase PSIM) has demonstrated excellent enantioselectivity (E > 200) in the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. mdpi.com These reactions are typically performed in an organic solvent like diisopropyl ether (iPr₂O) with water as the nucleophile. The process yields the (S)-amino acid and the unreacted (R)-amino carboxylic ester, often with exceptional enantiomeric excess (ee) of ≥99% and in good yields. mdpi.com

Similarly, enzymes like α-chymotrypsin have been successfully employed in the kinetic resolution of racemic esters of pyrrolidinone-3-carboxylic acids. researchgate.net In one study, the enzymatic resolution of racemic methyl esters of (+/-)-5-oxo-2-pentylpyrrolidine-3-carboxylic acid using α-chymotrypsin yielded the enantiomerically pure (+)-(2R,3S) ester with 99% ee. researchgate.net This highlights the utility of proteases in accessing specific stereoisomers of functionalized pyrrolidinone cores. The choice of enzyme is critical and can determine which enantiomer is preferentially hydrolyzed. For example, while α-chymotrypsin acted on one enantiomer, using pig-liver acetone (B3395972) powder on the same racemic mixture allowed for the isolation of the other enantiomer. researchgate.net

The effectiveness of enzymatic resolution depends on several factors, including the enzyme, substrate structure, solvent, and temperature. Optimization of these parameters is crucial for achieving high enantioselectivity and yield.

Table 1: Examples of Enzymatic Hydrolysis for Pyrrolidine Acid Precursors

| Enzyme | Substrate | Products | Enantiomeric Excess (ee) | Reference |

| Lipase PSIM (from Pseudomonas cepacia) | Racemic β-amino carboxylic ester hydrochlorides | (S)-β-amino acids and (R)-β-amino carboxylic esters | ≥99% | mdpi.com |

| α-Chymotrypsin | Racemic methyl ester of 5-oxo-2-pentylpyrrolidine-3-carboxylic acid | (+)-(2R,3S)-5-oxo-2-pentylpyrrolidine-3-carboxylic acid methyl ester | 99% | researchgate.net |

| Pig-liver acetone powder | Racemic methyl ester of 5-oxo-2-pentylpyrrolidine-3-carboxylic acid | (−)-(2S,3R)-5-oxo-2-pentylpyrrolidine-3-carboxylic acid methyl ester | 98% | researchgate.net |

Diastereomeric Salt Formation in the Resolution of Racemic Precursors

The resolution of racemic mixtures via diastereomeric salt formation is a classical yet highly effective and scalable technique for isolating single enantiomers. ardena.com This method is particularly applicable to chiral compounds like this compound and its precursors, which possess an acidic carboxyl group. The fundamental principle involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Diastereomers are stereoisomers that are not mirror images of each other and, crucially, exhibit different physicochemical properties, such as solubility, melting point, and crystal structure. ardena.com This difference in solubility allows for the separation of the two diastereomeric salts by fractional crystallization. unchainedlabs.com Once a diastereomeric salt has been isolated by crystallization, the pure enantiomer of the original acid can be recovered by treatment with a strong acid, which protonates the carboxylate and removes the chiral base. libretexts.org

The success of this method hinges on the selection of an appropriate resolving agent and crystallization solvent. unchainedlabs.com Common chiral bases used for resolving racemic acids include naturally occurring alkaloids like brucine, strychnine, and quinidine (B1679956), as well as synthetic amines such as (R)- or (S)-1-phenylethanamine. libretexts.orgnih.gov The choice of solvent is equally critical, as it directly influences the solubility difference between the diastereomeric salts. An extensive screening of different resolving agents and solvent systems is often necessary to identify conditions that provide efficient separation and high yields. unchainedlabs.com For instance, a study on resolving a racemic carboxylic acid successfully used quinidine as the resolving agent and an aqueous acetonitrile (B52724) solution as the crystallization medium to separate the two diastereomers. nih.gov

This method can be meticulously optimized to isolate a desired enantiomer in high chemical and optical purity, making it a valuable strategy in both laboratory and industrial-scale synthesis. ardena.comunchainedlabs.com

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent Type | Examples | Reference |

| Natural Alkaloids | Brucine, Strychnine, Quinidine | libretexts.orgnih.gov |

| Synthetic Chiral Amines | (R)- or (S)-1-Phenylethanamine, (1S,2S)-trans-1-amino-2-indanol | libretexts.orgunchainedlabs.com |

| Tartaric Acid Derivatives | Di-benzoyl-L-tartaric acid, Di-benzoyl-D-tartaric acid | google.com |

| Other Chiral Acids* | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid | libretexts.org |

| Note: Chiral acids are used to resolve racemic bases. |

Chemical Transformations and Derivatizations of this compound Precursors

Precursors of this compound, which typically feature a pyrrolidinone ring and a carboxylic acid or ester function, can undergo a variety of chemical transformations and derivatizations to generate a diverse range of molecules. These reactions can target the carboxylic acid group, the lactam ring, or other functional groups present on the molecule.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile functional handle for derivatization. chem960.comvulcanchem.com Common reactions include:

Esterification: Conversion of the carboxylic acid to its corresponding ester is a frequent transformation, often accomplished using reagents like BF₃-Methanol or diazomethane. weber.hu Esters are useful as intermediates or as the final target molecules themselves.

Acylation: The acid can be converted into an acyl halide or activated ester, which can then react with amines or alcohols to form amides or esters, respectively. research-solution.com

Alkylation: This process involves replacing the acidic proton of the carboxylic acid with an alkyl group, leading to the formation of esters. weber.hu This is a key method for modifying the properties of the acid. weber.hu

Transformations Involving the Pyrrolidinone Ring and Other Functional Groups: The core structure of pyrrolidinone precursors can also be modified through various reactions:

Reduction: The lactam carbonyl group can be reduced to a methylene (B1212753) group using powerful reducing agents like alane (AlH₃), transforming the pyrrolidinone into a pyrrolidine. researchgate.net Similarly, other functional groups, such as those on side chains, can be selectively reduced. For example, a carboxamide can be reduced to an amine using lithium aluminum hydride (LiAlH₄). google.com

Decarboxylation/Decarbalkoxylation: The carboxylic acid or ester group can be removed entirely. Decarbalkoxylation can transform a substituted pyrrolidinone into a simpler derivative. researchgate.net Another method is decarboxylative halogenation (Hunsdiecker reaction), which replaces the carboxyl group with a halogen atom. acs.org

Cyclization: Intramolecular reactions can be used to form the pyrrolidinone ring from acyclic precursors. For example, the reductive amination of 3-substituted-4-oxo-butanoic acid esters, followed by spontaneous or induced cyclization, is a known route to substituted 2-oxo-pyrrolidines. google.com

These transformations are fundamental in medicinal chemistry and drug development for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Table 3: Summary of Derivatization and Transformation Reactions

| Reaction Type | Reagent(s) / Condition(s) | Functional Group Transformed | Product Functional Group | Reference |

| Esterification | BF₃-Methanol, Diazomethane | Carboxylic Acid | Ester | weber.hu |

| Amide Formation | Acyl Halide + Amine | Carboxylic Acid (via acyl halide) | Amide | research-solution.com |

| Lactam Reduction | Alane (AlH₃) | Lactam Carbonyl | Methylene (amine) | researchgate.net |

| Carboxamide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carboxamide | Amine | google.com |

| Decarbalkoxylation | Chemical or thermal methods | Ester | Hydrogen | researchgate.net |

| Reductive Amination / Cyclization | Aldehyde/Ketone + Amine, then NaBH₄ | Acyclic oxo-ester | Pyrrolidinone | google.com |

Elucidation of Absolute Stereochemistry and Structural Investigations

Crystallographic Methods for Absolute Configuration Determination

Crystallographic methods, particularly single-crystal X-ray diffraction, stand as the gold standard for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom.

Direct crystallographic analysis of (3S)-5-Oxo-3-pyrrolidineacetic acid can be challenging. Therefore, chemists often rely on the analysis of suitable crystalline derivatives. A common strategy involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the molecule of interest to facilitate separation of diastereomers and determination of stereochemistry.

In the context of substituted 2-pyrrolidinones, chiral auxiliaries like (R)-1-phenylethylamine or (S)-α-methylbenzylamine are frequently used. umich.edu These auxiliaries react with a racemic or diastereomeric mixture of the pyrrolidine (B122466) precursor to form diastereomers with distinct physical properties, allowing for their separation by methods like recrystallization or chromatography.

Once a pure diastereomeric intermediate, such as a derivative of (3S)-1-[(R)-1-phenylethyl]-5-oxo-3-pyrrolidinecarboxylate, is crystallized, X-ray crystallography can be performed. Because the absolute stereochemistry of the incorporated chiral auxiliary ((R)-1-phenylethylamine in this case) is already known, the stereochemistry of the entire molecule, including the chiral center at the C3 position of the pyrrolidine ring, can be unambiguously determined. umich.edu The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles, confirming the (3S) configuration.

Table 1: Representative Crystallographic Data Parameters This table represents typical data obtained from an X-ray crystallographic experiment and is for illustrative purposes.

| Parameter | Description | Example Value |

| Crystal System | The symmetry system to which the crystal belongs. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P 21 21 21 |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.5 Å, b = 8.8 Å, c = 22.6 Å, α=β=γ=90° |

| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R = 0.045 |

| Absolute Configuration Parameter | A value that confirms the correctness of the assigned absolute stereochemistry (close to 0 for the correct enantiomer). | 0.02(3) |

Advanced Spectroscopic Methodologies for Structural Characterization

While X-ray crystallography provides the most definitive structural evidence, it requires a suitable single crystal, which may not always be obtainable. Therefore, a suite of spectroscopic methods is essential for routine structural characterization and confirmation in solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule. Both ¹H and ¹³C NMR are used to verify the core structure of this compound.

¹H NMR provides information about the chemical environment of hydrogen atoms. The spectrum would show characteristic signals for the protons of the pyrrolidine ring and the acetic acid side chain. Key features would include the chemical shifts, integration (ratio of protons), and coupling constants (J-values) which reveal which protons are adjacent to one another.

¹³C NMR provides information on the carbon skeleton of the molecule. The spectrum would confirm the presence of the carbonyl (C=O) carbon of the lactam, the carboxyl (COOH) carbon, and the distinct sp³-hybridized carbons of the pyrrolidine ring and side chain.

For stereochemical assignment, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed on derivatives to determine the spatial proximity of protons, helping to confirm the relative stereochemistry.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound These are approximate chemical shift ranges. Actual values can vary based on solvent and other conditions.

| Proton(s) | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | Carboxylic Acid | 10.0 - 13.0 | Broad Singlet |

| -NH | Lactam | 7.5 - 8.5 | Singlet |

| CH (position 3) | Pyrrolidine Ring | 2.8 - 3.2 | Multiplet |

| CH₂ (side chain) | Acetic Acid Moiety | 2.5 - 2.9 | Doublet |

| CH₂ (position 2) | Pyrrolidine Ring | 2.3 - 2.7 | Multiplet |

| CH₂ (position 4) | Pyrrolidine Ring | 2.1 - 2.5 | Multiplet |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak can be readily identified. For this compound (Molecular Formula: C₆H₉NO₃, Molecular Weight: 159.14 g/mol ), one would expect to see a prominent ion at m/z 160.15 [M+H]⁺ in positive ion mode or m/z 158.13 [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with very high accuracy. Fragmentation analysis can reveal the loss of characteristic neutral fragments like H₂O (water) and CO₂ (carbon dioxide), further corroborating the proposed structure. nist.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Interpretation |

| [M+H]⁺ | 160.15 | Protonated molecule (Positive Ion Mode) |

| [M+Na]⁺ | 182.13 | Sodium adduct of the molecule (Positive Ion Mode) |

| [M-H]⁻ | 158.13 | Deprotonated molecule (Negative Ion Mode) |

| [M-H₂O-H]⁻ | 140.12 | Loss of water from the deprotonated molecule |

| [M-CO₂-H]⁻ | 114.14 | Loss of carbon dioxide from the deprotonated molecule |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. vscht.cz The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. specac.com

The most prominent peaks would be:

A very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. libretexts.orgcore.ac.uk

A strong, sharp absorption band around 1700-1760 cm⁻¹ for the C=O stretch of the carboxylic acid. libretexts.org

Another strong C=O stretching absorption band for the five-membered lactam (amide) ring, typically found around 1650-1695 cm⁻¹. msu.edu

An N-H stretching band for the lactam, usually appearing in the 3200-3400 cm⁻¹ region. specac.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700 - 1760 | Strong |

| Lactam (Amide) | C=O stretch | 1650 - 1695 | Strong |

| Lactam (Amide) | N-H stretch | 3200 - 3400 | Medium |

| Alkane | C-H stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions

Conformational Analysis and its Influence on Ligand-Target Recognition

The rigid, cyclic structure of (3S)-5-Oxo-3-pyrrolidineacetic acid, also known as (S)-homo-beta-proline, significantly influences its binding to biological targets. uni-regensburg.de This conformational constraint is a key aspect of its pharmacological profile. The pyrrolidine (B122466) ring limits the molecule's flexibility, presenting a specific three-dimensional arrangement of its functional groups for interaction with receptor binding sites. The absolute stereochemistry of the compound has been unequivocally established through methods including X-ray analysis of its precursors. nih.govresearchgate.net This defined stereochemistry is crucial for its selective interaction with different GABA receptor subtypes.

Stereospecificity and Enantioselectivity in Receptor Binding

The stereochemistry of homo-beta-proline enantiomers plays a pivotal role in their differential binding to GABA receptors, highlighting the stereospecific nature of these biological targets.

Differential Binding Affinities of (R)- and (S)-Homo-beta-proline Enantiomers to GABAA Receptors

Research has demonstrated a clear stereoselectivity in the binding of homo-beta-proline enantiomers to GABAA receptors. nih.govresearchgate.net The (R)-enantiomer, (R)-(-)-homo-beta-proline, is a significantly more potent inhibitor of GABAA receptor binding than its (S) counterpart. nih.govresearchgate.netunito.it In fact, studies have shown that the (R)-enantiomer is over an order of magnitude more potent in this regard. nih.govresearchgate.net This pronounced difference in binding affinity underscores the specific conformational requirements of the GABAA receptor binding site.

Stereoselective Interaction with GABAB Receptor Sites

In contrast to its interaction with GABAA receptors, the affinity for GABAB receptors resides almost exclusively with the (S)-enantiomer, (S)-(+)-homo-beta-proline. nih.govresearchgate.net This demonstrates a striking reversal of stereoselectivity between the two major classes of GABA receptors. nih.govresearchgate.net The (R)-enantiomer shows negligible affinity for GABAB receptor sites, further emphasizing the distinct structural and steric demands of the GABAB receptor. nih.govresearchgate.net

Mechanisms of Action at Neurotransmitter Systems

This compound and its enantiomer exert their effects through direct interaction with GABA receptors and by modulating GABA uptake systems.

Modulation of Synaptosomal GABA Uptake Mechanisms

Both enantiomers of homo-beta-proline have been found to be approximately equipotent as inhibitors of synaptosomal GABA uptake. nih.govresearchgate.net This suggests that the structural requirements for interaction with the GABA transport carrier are less stereospecific than those for receptor binding. nih.govnih.gov Kinetic analyses have revealed that homo-beta-proline acts as a competitive inhibitor of GABA uptake in both neurons and astrocytes, with Ki values of 6 µM and 16 µM, respectively. nih.gov This indicates a direct interaction with the GABA transport proteins. nih.gov

Table 1: Enantioselectivity of Homo-beta-proline at GABA Receptors

| Enantiomer | GABAA Receptor Binding Affinity | GABAB Receptor Binding Affinity |

| (R)-(-)-homo-beta-proline | More than 10-fold more potent than (S)-enantiomer nih.govresearchgate.net | Negligible nih.govresearchgate.net |

| (S)-(+)-homo-beta-proline | Significantly less potent than (R)-enantiomer nih.govresearchgate.net | Exclusive affinity nih.govresearchgate.net |

Table 2: Inhibition of Synaptosomal GABA Uptake by Homo-beta-proline

| Enantiomer | Potency as GABA Uptake Inhibitor |

| (R)-(-)-homo-beta-proline | Approximately equieffective with (S)-enantiomer nih.govresearchgate.net |

| (S)-(+)-homo-beta-proline | Approximately equieffective with (R)-enantiomer nih.govresearchgate.net |

Inhibition of GABAB Receptor Binding

This compound is a cyclic analogue of 4-aminobutyric acid (GABA) and is recognized for its role as an inhibitor of GABA B receptor binding. nih.govacs.org Research has demonstrated that the affinity for the GABA B receptor is stereoselective. The biological activity associated with GABA B receptor binding is found almost exclusively in the (S)-enantiomer, (S)-(+)-homo-beta-proline. nih.govacs.org In contrast, the (R)-enantiomer is substantially more potent as an inhibitor of GABA A receptor binding. nih.govacs.org

The GABA B receptor is a heterodimer composed of two distinct subunits, GABA B1 and GABA B2, which are essential for its function. nih.govmdpi.com The (S)-enantiomer of 3-pyrrolidineacetic acid acts as a moderately potent inhibitor at these receptor sites. nih.govacs.org This stereoselectivity highlights the specific conformational requirements of the GABA B receptor binding pocket.

| Compound | Receptor Target | Activity | Stereoselectivity |

| (S)-3-Pyrrolidineacetic acid | GABA B | Moderately Potent Inhibitor | (S)-enantiomer is active |

| (R)-3-Pyrrolidineacetic acid | GABA A | Potent Inhibitor | (R)-enantiomer is active |

Design and Evaluation of Structural Analogues and Derivatives of this compound

To further explore the therapeutic potential and refine the biological activity of this compound, numerous structural analogues and derivatives have been designed and evaluated. These studies focus on modifying the core pyrrolidine structure and altering substituents to understand their impact on the compound's biological profile.

Comparative Studies with Pyrrolidine- and Piperidine-based Lactams

Comparative analyses between pyrrolidine-based lactams, such as this compound, and their six-membered ring piperidine-based counterparts have provided valuable insights into SAR. Both classes of compounds have been investigated as GABA receptor modulators and uptake inhibitors.

For instance, studies on N-alkylated pyrrolidine-2-yl acetic acids and various piperidine (B6355638) derivatives have shown that the ring size and conformation are critical determinants of activity and selectivity for GABA receptor subtypes. researchgate.net While pyrrolidine derivatives show potent activity, related piperidine compounds like piperidine-4-sulfonic acid have also been identified as powerful GABA agonists. medchemexpress.com

A direct comparison of the inhibitory activities of 3-(mercaptomethyl)-2-oxo-1-pyrrolidineacetic acids and 3-(mercaptomethyl)-2-oxo-1-piperidineacetic acids revealed nuanced differences in their biological effects, underscoring the importance of the lactam ring size in modulating interactions with target proteins. Similarly, replacing the piperidine ring in piperine (B192125) with other moieties has been shown to alter its interaction with GABA receptors, indicating that the heterocyclic core is a key pharmacophoric element. nih.gov

| Lactam Core | Derivative Example | Primary Target Noted in Studies |

| Pyrrolidine | This compound | GABA B Receptor |

| Piperidine | Piperidine-4-sulfonic acid | GABA Receptor |

| Pyrrolidine | 3-(Mercaptomethyl)-2-oxo-1-pyrrolidineacetic acid | Enzyme Inhibition |

| Piperidine | 3-(Mercaptomethyl)-2-oxo-1-piperidineacetic acid | Enzyme Inhibition |

Impact of Substituent Variations on Biological Profiles

The biological activity of this compound derivatives can be significantly altered by introducing or modifying substituents on the pyrrolidine ring and its side chains. Structure-activity relationship studies have demonstrated that even minor chemical changes can lead to substantial shifts in potency and selectivity.

Research into GABA B positive allosteric modulators (PAMs) has shown that the addition of lipophilic groups can be crucial for activity. nih.gov However, the presence of a highly polar carboxyl group, a key feature of this compound, can also be an important element for the pharmacophore, potentially forming key interactions within the receptor binding site. nih.gov

Studies on pyrrolidine derivatives as GABA uptake inhibitors have found that compounds lacking lipophilic N-substituents often exhibit reduced or no inhibitory activity. nih.gov The introduction of specific substituents, such as a mercaptomethyl group at the 3-position of the pyrrolidone ring, has been explored to confer specific inhibitory properties. These findings collectively indicate that a delicate balance of lipophilicity and polarity, governed by specific substituents, is essential for optimizing the biological profile of analogues of this compound.

| Structural Modification | Effect on Biological Profile |

| Addition of Lipophilic Groups | Can enhance activity for certain targets (e.g., GABA B PAMs). nih.gov |

| Absence of Lipophilic N-substituents | Often results in a lack of inhibitory activity for GABA transporters. nih.gov |

| Presence of a Carboxyl Group | Can be a critical part of the pharmacophore for receptor interaction. nih.gov |

| Addition of a Mercaptomethyl Group | Confers specific enzyme inhibitory properties. |

Role of 3s 5 Oxo 3 Pyrrolidineacetic Acid As a Chiral Synthone

Strategic Use in the Synthesis of Complex Organic Molecules

The pyrrolidinone ring system is a prevalent scaffold in numerous natural products and biologically active compounds. The strategic use of (3S)-5-Oxo-3-pyrrolidineacetic acid as a chiral synthon provides a powerful approach to the total synthesis of such molecules. Its functional groups—a lactam, a carboxylic acid, and a stereocenter—offer multiple points for chemical manipulation, enabling the construction of intricate molecular architectures with high stereocontrol.

One notable application is in the synthesis of pyrrolizidine (B1209537) alkaloids, a class of natural products with a broad spectrum of biological activities. For instance, the enantioselective synthesis of (-)-hastanecine has been accomplished using a derivative of this compound. This synthesis highlights the utility of the chiral synthon in establishing the required stereocenters of the target molecule.

Furthermore, the vinylcyclopropane–cyclopentene rearrangement, a powerful method for constructing five-membered rings, has been employed in the synthesis of various natural products. The heteroatom variant of this rearrangement has been applied to the synthesis of pyrrolizidine alkaloids, demonstrating the versatility of pyrrolidine-based synthons in complex chemical transformations. nih.gov

The strategic importance of this chiral building block is also evident in its use for creating diverse molecular scaffolds. By leveraging the reactivity of the pyrrolidinone core, chemists can generate libraries of novel compounds for biological screening, aiding in the discovery of new therapeutic agents.

Development of Novel Methodologies Employing Pyrrolidoneacetic Acid Scaffolds

The inherent reactivity and structural features of the pyrrolidoneacetic acid scaffold have spurred the development of novel synthetic methodologies. These methods often exploit the enolate chemistry of the lactam ring and the functionality of the acetic acid side chain to construct new carbon-carbon and carbon-heteroatom bonds with high stereoselectivity.

For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.gov These methods provide a concise route to valuable building blocks that can be further elaborated into more complex molecules. rsc.orgnih.gov The use of chiral organocatalysts allows for the precise control of stereochemistry, a key advantage in modern asymmetric synthesis.

Another area of development involves the use of pyrrolidinone-based scaffolds in multicomponent reactions. These reactions, where three or more reactants combine in a single operation, offer a highly efficient means of generating molecular complexity from simple starting materials. The pyrrolidoneacetic acid scaffold can serve as a key component in such reactions, leading to the rapid assembly of diverse heterocyclic structures.

The development of novel solid-phase methodologies for the synthesis of atypical peptides and non-peptide entities has also utilized pyrrolidinone derivatives. bldpharm.com Solid-phase synthesis allows for the efficient preparation and purification of compound libraries, which is particularly valuable in drug discovery programs.

The following table provides a summary of some novel synthetic methodologies developed using pyrrolidoneacetic acid scaffolds:

| Methodology | Description | Key Feature(s) |

| Organocatalytic Michael Addition | Enantioselective addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates to produce 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgnih.gov | High enantioselectivity (e.g., 97% ee for 5-methylpyrrolidine-3-carboxylic acid). rsc.org |

| Build/Couple/Pair (B/C/P) Strategy | A diversity-oriented synthesis approach using chiral pyrrolidine-based lactams to generate spiro- and fused heterocyclic scaffolds through a sequence of building, coupling, and pairing reactions. aragen.com | Generation of architecturally and stereochemically diverse scaffolds. aragen.com |

| Asymmetric Tandem Cyclization/Pictet-Spengler Reaction | A reaction of tertiary enamides to produce hexahydropyrrolo[2,1-a]isoquinoline or tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one frameworks, which are characteristic of certain alkaloids. beilstein-journals.org | High chemo- and diastereoselectivity with full stereocontrol. beilstein-journals.org |

Applications as a Building Block for Pharmaceutical Intermediates

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. This compound and its derivatives are particularly valuable as building blocks for the synthesis of pharmaceutical intermediates due to their ability to impart specific stereochemistry and desirable physicochemical properties to the final drug molecule.

A prominent application of this chiral synthon is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. scholarsresearchlibrary.com The carboxylic acid moiety of the synthon is crucial as it mimics the C-terminal carboxylate of ACE substrates, a key binding interaction for potent inhibition. scholarsresearchlibrary.com Several ACE inhibitors, such as trandolapril, incorporate a pyrrolidine (B122466) or related heterocyclic core derived from chiral starting materials. thieme.de The stereoselective synthesis of the trans-octahydro-1H-indole-2-carboxylic acid building block, a key component of trandolapril, represents a significant synthetic challenge that can be addressed using proline-derived building blocks. thieme.de

Furthermore, derivatives of 5-oxo-pyrrolidineacetic acid have been investigated for the treatment of neurological disorders, such as epilepsy. google.com The development of 2-oxo-1-pyrrolidine derivatives has shown promise in this therapeutic area. google.com

The versatility of the pyrrolidinone scaffold extends to the development of inhibitors for other enzymes, such as neuronal nitric oxide synthase (nNOS). An efficient synthetic route to chiral pyrrolidine inhibitors of nNOS has been developed, enabling structure-activity relationship studies to optimize their potency and selectivity. nih.gov

The table below highlights some pharmaceutical intermediates and drug classes synthesized using this compound or its derivatives.

| Drug Class/Intermediate | Therapeutic Area | Role of this compound Scaffold |

| Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Trandolapril) | Hypertension, Heart Failure | The carboxylic acid mimics the C-terminal of ACE substrates, and the chiral pyrrolidine core provides a rigid scaffold for optimal binding to the enzyme's active site. scholarsresearchlibrary.comthieme.de |

| 2-Oxo-1-pyrrolidine Derivatives | Neurological Disorders (e.g., Epilepsy) | Serves as a core structure for the development of compounds with potential therapeutic effects on the central nervous system. google.com |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Neurodegenerative Diseases | Provides a chiral scaffold for the synthesis of potent and selective inhibitors of nNOS, which is implicated in neurotoxic pathways. nih.gov |

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations of (3S)-5-Oxo-3-pyrrolidineacetic Acid Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a ligand, such as this compound, with a biological target, typically a protein. These methods are instrumental in understanding the structural basis of a compound's activity and in the rational design of new, more potent molecules.

Research has shown that derivatives of 5-oxo-pyrrolidine-3-carboxylic acid can act as inhibitors of enzymes like BACE-1, which is implicated in Alzheimer's disease. rsc.org Molecular docking simulations have been employed to understand how these compounds bind to the active site of their target proteins. For instance, the interaction of pyrazole (B372694) derivatives with the DNA gyrase of Escherichia coli has been studied using molecular docking, revealing key binding modes. mdpi.com Similarly, docking studies of various compounds with receptor-interacting protein 1 (RIP1) kinase have guided the design of potent inhibitors. nih.gov

In the context of GABA analogues, molecular mechanics calculations have been used to explain the asymmetric induction observed in the synthesis of pyrrolidin-2-ones, which are precursors to (R)- and (S)-3-pyrrolidineacetic acid. scispace.com These calculations help in understanding the favorable interactions that lead to the formation of a specific stereoisomer. For example, molecular mechanics have been used to rationalize the favorable interactions between a trans-γ-lactam and the enzyme α-chymotrypsin. researchgate.net

The general process of molecular docking involves generating a three-dimensional model of the ligand and the target protein and then "docking" the ligand into the protein's binding site in various orientations and conformations. The stability of these docked poses is then evaluated using a scoring function, which estimates the binding affinity. This allows researchers to identify the most likely binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.comnih.gov

| Compound/Derivative Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| 5-Oxo-pyrrolidine derivatives | BACE-1 | Identified key interactions within the S2' subsite. | rsc.org |

| Indenopyrazole derivatives | DNA gyrase of E. coli | Determined crucial binding residues. | mdpi.com |

| 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives | RIP1 Kinase | Guided the design of potent and brain-penetrating inhibitors. | nih.gov |

| trans-γ-Lactam | α-Chymotrypsin | Rationalized favorable enzymatic interactions. | researchgate.net |

Quantum Chemical Calculations for Conformational Landscapes and Electronic Properties

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of a molecule, such as this compound, by solving the Schrödinger equation. These methods can accurately predict molecular geometries, conformational energies, and electronic properties like charge distribution and orbital energies.

Density Functional Theory (DFT) is a widely used quantum chemical method for these purposes. nih.gov For instance, DFT calculations have been employed to investigate the structure and electronic spectra of aggregated forms of similar heterocyclic compounds. buketov.edu.kz These calculations can confirm experimental observations, such as the appearance of new absorption bands upon aggregation. buketov.edu.kz

Conformational analysis is a key aspect of these investigations. An initial conformational search is often performed using molecular mechanics force fields like MMFF94s to identify low-energy conformers. nih.gov The most stable conformers are then subjected to more accurate DFT calculations to determine their optimized geometries and relative energies. nih.gov This process helps in understanding the molecule's preferred shapes in different environments.

Quantum chemical calculations are also crucial for understanding reaction mechanisms and electronic structure. For example, they have been used to study the electronic structure of iridium(IV) oxo complexes and to confirm their ground state. d-nb.info In the study of radical species, DFT calculations can provide valuable data on geometries, vibrational frequencies, atomic charges, and spin densities. nih.gov

| Calculation Type | Property Investigated | Example Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structure and electronic spectra | Studying aggregation of barbituric acid derivatives. | buketov.edu.kz |

| Conformational Analysis (MMFF94s + DFT) | Optimized geometries and relative energies | Identifying low-energy conformers of organic radicals. | nih.gov |

| ONIOM(CC:DFT) | Electronic structure | Confirming the ground state of iridium(IV) oxo complexes. | d-nb.info |

| DFT | Geometries, frequencies, charges, spin densities | Characterizing organic radical species. | nih.gov |

In Silico Prediction of Potential Biological Targets and Pathways

In silico target fishing, also known as computational target identification, is a crucial first step in modern drug discovery. nih.gov It employs chemoinformatic tools and machine learning algorithms to predict the biological targets of a chemical compound. nih.gov This approach can help in understanding a molecule's mechanism of action, predicting potential off-target effects, and repurposing existing drugs. nih.gov

Several computational target fishing methods have been developed, including those based on chemical structure similarity, data mining/machine learning, and bioactivity spectra. nih.gov These techniques can facilitate the rapid identification of new drug targets and help evaluate the selectivity of a compound among different protein families. nih.gov

For a compound like this compound, which is a cyclic analogue of the neurotransmitter GABA, target fishing could be used to explore its potential interactions with various receptors and transporters in the central nervous system. nih.gov For example, its parent compound, 3-pyrrolidineacetic acid, is known to be a potent agonist at GABA-A receptors and an effective interactor with GABA uptake mechanisms. nih.gov Computational methods could help to predict whether the (3S)-5-oxo derivative retains these activities or interacts with other, yet unknown, targets.

Future Research Directions and Emerging Opportunities in 3s 5 Oxo 3 Pyrrolidineacetic Acid Research

Exploration of Alternative Stereoselective Synthesis Methodologies

The development of efficient and stereoselective methods for the synthesis of (3S)-5-oxo-3-pyrrolidineacetic acid and its derivatives is crucial for expanding their accessibility and utility. While classical approaches exist, current research is geared towards more sustainable and versatile strategies.

Future efforts are likely to focus on catalytic asymmetric methods that avoid the use of chiral auxiliaries and stoichiometric chiral reagents. One promising avenue is the use of transition metal catalysis. For instance, nickel-catalyzed conjugate addition reactions have been shown to be effective in constructing the pyrrolidine (B122466) core with high enantioselectivity for related compounds. This approach, which can achieve enantiomeric excesses greater than 90%, involves the reaction of a nitroalkene with an α-ketoester, followed by intramolecular reductive amination to form the pyrrolidine ring. Further exploration of different metal catalysts and chiral ligands could lead to even more efficient and selective syntheses of this compound itself.

Another burgeoning area is the application of biocatalysis. Chemoenzymatic methods, which utilize enzymes for key stereoselective transformations, offer a green and highly specific route to chiral compounds. researchgate.net The enzymatic resolution of racemic mixtures of 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acid methyl esters using enzymes like α-chymotrypsin has been reported to yield enantiomerically pure products. researchgate.net Future research could focus on identifying or engineering novel enzymes with enhanced activity and selectivity for the synthesis of this compound and its precursors. The use of enzymes in cascade reactions, where multiple steps are carried out in a single pot, could further streamline the synthesis. nih.gov

Furthermore, the development of novel organocatalytic methods presents an attractive alternative. Organocatalysis avoids the use of often toxic and expensive metal catalysts and can provide high levels of stereocontrol. nih.gov Strategies such as asymmetric Michael additions to α,β-unsaturated systems followed by cyclization are ripe for exploration in the context of this compound synthesis.

| Method | Description | Potential Advantages |

| Catalytic Asymmetric Synthesis | Employs chiral catalysts (e.g., transition metal complexes) to induce stereoselectivity in the formation of the pyrrolidine ring. | High efficiency, high enantioselectivity, atom economy. |

| Chemoenzymatic Synthesis | Utilizes enzymes for stereoselective reactions, such as kinetic resolution or desymmetrization. researchgate.net | High stereospecificity, mild reaction conditions, environmentally friendly. |

| Organocatalysis | Uses small organic molecules as catalysts for asymmetric transformations. nih.gov | Metal-free, readily available catalysts, operational simplicity. |

Identification of Novel Biological Pathways and Targets

While the biological activities of many pyrrolidine-containing compounds have been explored, the specific pathways and molecular targets of this compound are not fully elucidated. A significant area for future research lies in uncovering its precise biological roles.

A key finding is that 3-pyrrolidineacetic acid, also known as homo-beta-proline, acts as a potent agonist at GABA-A receptors and is an effective inhibitor of GABA uptake. ebi.ac.uknih.gov Notably, there is a stereoselectivity in its interaction with GABA receptors, with the (R)- and (S)-enantiomers exhibiting different potencies. ebi.ac.uknih.gov This discovery opens the door to investigating this compound and its derivatives as potential modulators of GABAergic neurotransmission, which is implicated in a wide range of neurological and psychiatric disorders. Future studies should aim to quantify the binding affinity and functional activity of the (3S)-enantiomer at different GABA receptor subtypes and transporters.

Beyond the GABA system, the structural similarity of this compound to other bioactive molecules suggests that it may interact with other biological targets. For example, derivatives of pyrrolidine have been investigated for their inhibitory activity against matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and diseases like cancer. ontosight.ai It would be valuable to screen this compound and its analogues for activity against a panel of MMPs and other proteases.

The exploration of its metabolic fate and potential to modulate metabolic pathways is another promising avenue. The pyrrolidone scaffold is present in various natural products with diverse biological activities. researchgate.net Investigating how this compound is metabolized in biological systems could reveal novel bioactive metabolites or pathways that it influences.

| Potential Biological Target | Rationale for Investigation |

| GABA Receptors and Transporters | Known activity of the parent compound, 3-pyrrolidineacetic acid, with demonstrated enantioselectivity. ebi.ac.uknih.gov |

| Matrix Metalloproteinases (MMPs) | Structural similarity to known MMP inhibitors containing the pyrrolidine scaffold. ontosight.ai |

| Other Enzymes and Receptors | The pyrrolidone core is a common motif in a wide range of biologically active molecules. |

Advancements in the Application of this compound in Chemical Synthesis

The utility of this compound as a chiral building block in asymmetric synthesis is well-established, but there are still emerging opportunities for its application. bldpharm.comnih.govaurumpharmatech.com Its rigid, stereochemically defined structure makes it an excellent starting material for the synthesis of more complex chiral molecules.

One area of advancement is its use in the synthesis of conformationally constrained amino acids and peptide mimics. The pyrrolidone ring can serve as a scaffold to control the spatial orientation of appended functional groups, leading to molecules with specific secondary structures. These constrained analogues are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents.

Furthermore, this compound and its derivatives can be employed as chiral ligands or catalysts in asymmetric reactions. The nitrogen atom and the carboxylic acid group can be readily modified to create bidentate or multidentate ligands for a variety of metal-catalyzed transformations. The development of novel chiral catalysts derived from this readily available starting material could have a significant impact on the field of asymmetric synthesis.

A notable application of a derivative of this compound is in the enantioselective synthesis of Pregabalin, a widely used anticonvulsant and analgesic drug. google.com This highlights the industrial relevance of this chiral building block and suggests that it can be a key intermediate in the synthesis of other pharmaceutically important compounds. Future research will likely focus on developing more efficient and scalable synthetic routes to complex drug targets utilizing this versatile scaffold.

| Application in Synthesis | Description |

| Chiral Building Block | Serves as a stereochemically defined starting material for the synthesis of complex chiral molecules, including natural products and pharmaceuticals. bldpharm.comnih.govaurumpharmatech.com |

| Peptidomimetics | Used to create conformationally constrained amino acid analogues for studying and modulating biological processes. |

| Chiral Ligands and Catalysts | The scaffold can be functionalized to create novel catalysts for asymmetric synthesis. |

| Synthesis of Active Pharmaceutical Ingredients | Demonstrated utility as a key intermediate in the synthesis of drugs like Pregabalin. google.com |

Q & A

Q. What are the established synthetic routes for (3S)-5-Oxo-3-pyrrolidineacetic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyrrolidine derivatives. Key steps include:

- Cyclization : Using precursors like 5-amino-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one under acidic or basic conditions to form the pyrrolidine core .

- Functionalization : Introducing the acetic acid moiety via nucleophilic substitution or oxidation. Common reagents include potassium permanganate (oxidation) or sodium borohydride (reduction) .

- Optimization : Adjusting temperature (40–80°C), solvent polarity (DMF, ethanol), and stoichiometry of reagents (e.g., HOBt/EDC coupling agents) to improve yield and purity .

Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. How can researchers confirm the stereochemical integrity of the (3S) configuration in synthetic batches?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular Dichroism (CD) : Compare optical rotation with reference standards .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration (if crystalline derivatives are obtainable) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., δ 2.5–3.5 ppm for pyrrolidine protons, δ 170–175 ppm for carbonyl carbons) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Systematically modify substituents (e.g., acetylphenyl vs. propan-2-yl groups) and assess activity against targets like cyclooxygenase (COX) or lipoxygenase (LOX) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized or dimerized species) that may confound bioactivity results .

- Receptor Binding Assays : Perform competitive binding studies with radiolabeled ligands to quantify affinity differences .

Example : Analog (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid () shows altered COX-2 selectivity due to steric effects from the acetyl group.

Q. What strategies are effective for improving the metabolic stability of this compound derivatives?

- Methodological Answer :

- Structural Modifications : Introduce fluorinated groups (e.g., 4-fluorophenoxy) to block CYP450-mediated oxidation .

- Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance bioavailability .

- In Vitro Metabolism Assays : Use liver microsomes or hepatocytes to identify metabolic hotspots and guide derivatization .

Q. How can computational modeling aid in predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock Vina to model binding to COX-2 or LOX active sites. Validate with MD simulations to assess stability .

- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions (pyrrolidine ring) for target engagement .

Case Study : Analog 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid () shows predicted π-π stacking with pyridinium ions in COX-2, enhancing inhibition.

Data Analysis and Experimental Design

Q. How should researchers address contradictory spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange broadening .

Example : Discrepancies in ¹³C NMR shifts for the 5-oxo group may arise from solvent polarity effects (DMSO vs. CDCl₃).

Q. What experimental controls are critical when assessing the anti-inflammatory activity of this compound?

- Methodological Answer :

- Positive Controls : Include NSAIDs (e.g., indomethacin) and COX-2 inhibitors (e.g., celecoxib) in enzyme inhibition assays .

- Cell Viability Assays : Use MTT or resazurin to rule out cytotoxicity in macrophage or fibroblast models .

- In Vivo Models : Employ carrageenan-induced paw edema in rodents, with dose-response curves (1–50 mg/kg) .

Tables for Key Comparisons

Table 1 : Comparison of Synthetic Methods for Pyrrolidineacetic Acid Derivatives

| Compound | Key Reagents | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| This compound | HOBt/EDC, DMF, 40°C | 65 | >98% | |

| 5-Oxo-1-pyridin-4-yl derivative | KMnO₄, ethanol, reflux | 72 | 95% | |

| 1-(4-Chlorophenyl) analog | Pd/C, H₂, THF | 58 | 97% |

Table 2 : Biological Activity of Structural Analogs

| Compound | Target | IC₅₀ (µM) | Selectivity (vs. COX-1) | Reference |

|---|---|---|---|---|

| This compound | COX-2 | 12.3 | 10.5x | |

| 4-Oxo-thiazolidine derivative | LOX | 8.7 | N/A | |

| Fluorinated benzene analog | PPAR-γ | 0.45 | >100x |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.